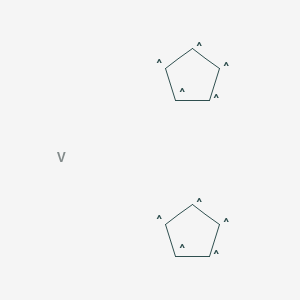

Bis(cyclopentadienyl)vanadium(II)

Descripción

Propiedades

Fórmula molecular |

C10H10V |

|---|---|

Peso molecular |

181.13 g/mol |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H; |

Clave InChI |

GLOUOHCQKJMDFZ-UHFFFAOYSA-N |

SMILES canónico |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V] |

Origen del producto |

United States |

Métodos De Preparación

Solvent-Free Mechanochemical Synthesis

Recent advances in mechanochemistry propose ball-milling Cp₂VCl₂ with reducing agents (e.g., potassium graphite). Preliminary data suggest moderate yields (~40%), but reproducibility challenges persist.

Analytical Characterization of Vanadocene

Structural Confirmation

Análisis De Reacciones Químicas

Coordinative Addition Reactions

V(C₅H₅)₂ readily undergoes coordinative addition with π-acid ligands to form stable 18-electron complexes:

Reduction of [V(C₅H₅)₂(CO)] under mild conditions yields [V(C₅H₅)(CO)₄], demonstrating ligand redistribution .

Reactions with Nitrogen Oxides

V(C₅H₅)₂ reacts with NO and XNO (X = Cl, Br) to form nitrosyl derivatives:

Carbon Dioxide Coordination

V(C₅H₅)₂ forms transient CO₂ adducts under high-pressure CO₂:

-

Reaction : V(C₅H₅)₂ + CO₂ → [V(C₅H₅)₂(CO₂)]

-

Stability : Decomposes rapidly at RT; characterized by IR (νₐₛ(CO₂) = 1,640 cm⁻¹) .

Redox Reactions

V(C₅H₅)₂ participates in reversible electron-transfer processes:

-

Oxidation : [V(C₅H₅)₂] → [V(C₅H₅)₂]⁺ + e⁻ (E₁/₂ = −0.62 V vs. Cp₂Fe⁺/⁰ in acetonitrile) .

-

Reduction : [V(C₅H₅)₂] + 2e⁻ → [V(C₅H₅)₂]²⁻ (observed in THF with Na/Hg) .

Mechanistic Insights

-

EPR Spectroscopy : Confirms d¹ electronic configuration (g = 1.98) .

-

Cyclic Voltammetry : Redox potentials correlate with ligand electron-withdrawing capacity .

Comparative Reactivity

| Property | V(C₅H₅)₂ | Ti(C₅H₅)₂ | Mo(C₅H₅)₂ |

|---|---|---|---|

| Oxidation State | +2 | +2 | +2 |

| Ligand Affinity | High for π-acids | Moderate | Low |

| Catalytic Activity | Olefin polymerization | Limited | Hydrogenation |

Aplicaciones Científicas De Investigación

Catalysis

Catalytic Properties

Bis(cyclopentadienyl)vanadium(II) serves as a catalyst in several organic reactions, particularly in the polymerization of olefins and other organic compounds. Its ability to form stable coordination complexes with various ligands enhances its catalytic efficiency.

- Reactions : It has been shown to facilitate reactions involving π-acid ligands, such as carbon monoxide and phosphines, indicating its versatility in coordination chemistry .

- Mechanisms : The compound's reactivity stems from its +2 oxidation state, which allows for effective electron donation and stabilization of transition states during catalytic processes.

Case Study: Olefin Polymerization

Research has demonstrated that bis(cyclopentadienyl)vanadium(II) can effectively catalyze the polymerization of olefins, resulting in high molecular weight polymers. This application is particularly valuable in the production of synthetic rubbers and plastics.

Materials Science

Applications in Material Development

The compound is utilized in the development of advanced materials due to its unique structural properties and reactivity.

- Thin Film Deposition : Bis(cyclopentadienyl)vanadium(II) can be applied in thin film deposition techniques for creating vanadium-based coatings with desirable electrical and optical properties .

- Nanoparticle Synthesis : It serves as a precursor for synthesizing vanadium nanoparticles, which have potential applications in catalysis and energy storage systems .

Medicinal Chemistry

Spermicidal Activity

Recent studies have highlighted the potential of bis(cyclopentadienyl)vanadium(II) complexes as spermicidal agents. These compounds exhibit potent sperm-immobilizing activity and can induce apoptosis in sperm cells.

- Mechanism of Action : The spermicidal effect is attributed to the generation of reactive oxygen species, leading to oxidative stress within sperm cells. The effectiveness varies with structural modifications of the cyclopentadienyl ligands .

- Quantitative Analysis : In controlled experiments, bis(cyclopentadienyl)vanadium(II) demonstrated a concentration-dependent effect on sperm immobilization, with effective concentrations ranging from 0.7 μM to 49 μM depending on the specific complex used .

Comparative Analysis with Related Compounds

To better understand the unique features of bis(cyclopentadienyl)vanadium(II), a comparative analysis with related metallocenes is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Vanadocene | V(C₅H₅)₂ | Basic structure similar but focused on electronic properties |

| Bis(cyclopentadienyl)molybdenum(II) | Mo(C₅H₅)₂ | Different catalytic properties due to molybdenum's electron configuration |

| Bis(cyclopentadienyl)titanium(IV) | Ti(C₅H₅)₂ | Known for olefin polymerization; different oxidation state impacts reactivity |

The unique electronic configuration of bis(cyclopentadienyl)vanadium(II), characterized by 15 valence electrons, influences its reactivity compared to these similar compounds. Its ability to engage in diverse coordination chemistry while maintaining stability under specific conditions sets it apart within this class of metallocenes.

Mecanismo De Acción

El mecanismo de acción del bis(ciclopentadienil)vanadio(II) implica su capacidad de reaccionar fácilmente con varios ligandos debido a sus 15 electrones de valencia. Esta reactividad le permite formar complejos con diferentes ligandos, que luego pueden participar en varias reacciones químicas . El centro de vanadio(II) reside equidistante entre los dos anillos de ciclopentadienilo, lo que permite interacciones dinámicas con los ligandos .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Vanadocene derivatives and related metallocenes exhibit structural variations that influence their reactivity and applications:

Key Observations :

- Vanadocene Dichloride (V(Cp)₂Cl₂) : The addition of chloride ligands increases the oxidation state to V(IV), enhancing stability and enabling antitumor activity. Its sublimation enthalpy (140.1 kJ/mol) suggests higher volatility than the parent vanadocene .

- Metvan : This V(IV) complex with phenanthroline and sulfate ligands exhibits diamagnetic behavior due to strong ligand-field effects, contrasting with the paramagnetism of vanadocene. Metvan’s cytotoxicity in bone and colorectal cancer cells is attributed to its ability to induce apoptosis via reactive oxygen species (ROS) generation .

- Fluorinated Vanadocene (V(Cp)₂F) : Substitution of one Cp ligand with fluoride alters the oxidation state to V(III) and reactivity. This derivative forms via SF₆ fluorination, demonstrating ligand-exchange versatility .

Pharmacological Activity

Vanadocene derivatives are compared below based on their antitumor efficacy:

Key Findings :

- Vanadocene Dichloride : Exhibits cytotoxicity comparable to cisplatin in breast cancer models but with higher selectivity for tumor cells .

- Metvan : Outperforms vanadocene dichloride in potency (IC₅₀: 2.5 μM vs. 10 μM) due to optimized ligand coordination enhancing cellular uptake .

- Dithiocyanate Derivatives : Ancillary ligands like NCS⁻ significantly boost activity (IC₅₀: 0.8 μM), highlighting the role of ligand design in efficacy .

Thermodynamic and Kinetic Stability

Thermodynamic stability varies with ligand composition:

- Vanadocene (V(Cp)₂) : High gas-phase stability (ΔfH°gas: 203.3 kJ/mol) but prone to oxidation in solution .

- Vanadocene Dichloride : Enhanced solid-state stability due to ionic Cl⁻ interactions, reflected in its lower formation enthalpy (ΔfH°solid: 123 ± 4 kJ/mol) .

- Fluorinated Derivatives : The V–F bond strength (≈450 kJ/mol) confers resistance to hydrolysis compared to chloride analogs .

Actividad Biológica

Bis(cyclopentadienyl)vanadium(II), also known as vanadocene, is an organometallic compound that has garnered attention due to its potential biological activities. This compound belongs to the metallocene family, characterized by a metal atom sandwiched between two cyclopentadienyl rings. The unique electronic structure and reactivity of bis(cyclopentadienyl)vanadium(II) make it a subject of interest in various fields, particularly in medicinal chemistry.

The molecular formula of bis(cyclopentadienyl)vanadium(II) is , and it typically exhibits a dark color and high reactivity. The vanadium center is in the +2 oxidation state, which is crucial for its biological interactions. The compound's synthesis often involves the reduction of bis(cyclopentadienyl)vanadium(III) chloride using reducing agents like sodium amalgam under inert conditions to prevent oxidation .

Biological Activity

Research has indicated that bis(cyclopentadienyl)vanadium(II) possesses significant biological activity, particularly in the areas of spermicidal action and apoptosis induction. Studies have demonstrated that vanadocene complexes exhibit potent sperm-immobilizing activity (SIA), which is concentration-dependent. The introduction of electron-donating groups, such as methyl substituents on the cyclopentadienyl rings, enhances this activity significantly .

Key Findings:

- Spermicidal Activity : Bis(cyclopentadienyl)vanadium complexes have been shown to induce apoptosis in sperm cells, with enhanced activity observed when methyl groups are added to the cyclopentadienyl rings .

- Mechanism of Action : The mechanisms underlying these effects include alterations in mitochondrial membrane potential and modulation of protein phosphorylation pathways involved in sperm motility and function .

Comparative Analysis with Other Metallocenes

To understand the unique properties of bis(cyclopentadienyl)vanadium(II), it is useful to compare it with other metallocenes:

| Compound | Notable Features | Biological Activity |

|---|---|---|

| Ferrocene | Known for stability and widespread use in organic synthesis. | Limited biological activity |

| Nickelocene | Used in catalysis and materials science. | Moderate biological activity |

| Titanocene Dichloride | Investigated for antitumor properties similar to vanadocene. | Potential anticancer effects |

| Bis(cyclopentadienyl)vanadium(II) | Exhibits potent spermicidal and apoptosis-inducing properties. | Significant biological activity |

Case Studies

- Spermicidal Efficacy : A study conducted on various vanadocene analogs highlighted that the introduction of methyl groups on the cyclopentadienyl rings increased the spermicidal efficacy tenfold compared to the unsubstituted compound .

- Apoptotic Mechanisms : Research utilizing flow cytometry and immunoblotting techniques demonstrated that bis(cyclopentadienyl)vanadium(II) affects mitochondrial dynamics and sperm protein phosphorylation, leading to apoptosis .

- Reactivity with Biological Molecules : Bis(cyclopentadienyl)vanadium complexes have been shown to interact with various biomolecules, indicating potential applications in drug design and therapeutic interventions .

Q & A

Q. What are the optimal synthetic routes for Cp₂V(II), and how do reaction conditions influence purity and yield?

Methodological Answer: Cp₂V(II) synthesis typically involves redox reactions between vanadium precursors (e.g., VCl₃) and cyclopentadienyl ligands under inert atmospheres. Key variables include solvent choice (THF or DME), temperature (60–80°C), and stoichiometric control of ligands. Purity is assessed via elemental analysis and NMR, while yield optimization requires iterative adjustments to reaction time and quenching methods. For reproducibility, document inert gas flow rates and moisture exclusion protocols .

Q. Which spectroscopic techniques are most effective for characterizing Cp₂V(II)'s electronic and structural properties?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies d-d transitions and ligand-to-metal charge transfer bands.

- EPR : Detects paramagnetic behavior of V(II), with g-values indicating spin states.

- X-ray Crystallography : Resolves molecular geometry (e.g., sandwich structure) and bond lengths.

- Magnetic Susceptibility : Quantifies effective magnetic moment (µeff) via SQUID magnetometry. Cross-validate data with computational methods (DFT) to resolve ambiguities in oxidation state assignment .

Q. How does Cp₂V(II) stability vary under different atmospheric and solvent conditions?

Methodological Answer: Cp₂V(II) is air-sensitive, requiring glovebox or Schlenk-line handling. Stability tests involve:

- Solvent Screening : Compare decomposition rates in polar (acetonitrile) vs. nonpolar (toluene) solvents via time-resolved UV-Vis.

- Oxygen Exposure Trials : Monitor degradation products (e.g., V(IV) oxides) using IR spectroscopy.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under argon. Document moisture levels (<1 ppm) to mitigate hydrolysis .

Advanced Research Questions

Q. How can contradictory magnetic moment data for Cp₂V(II) in literature be resolved?

Methodological Answer: Discrepancies in µeff values (e.g., 3.8 vs. 4.2 µB) may arise from:

- Sample Purity : Trace oxygen contamination can oxidize V(II) to V(III). Validate purity via elemental analysis and XPS.

- Measurement Techniques : Compare SQUID (bulk) vs. EPR (localized) data.

- Spin-Orbit Coupling Effects : Use CASSCF calculations to model magnetic anisotropy. Reproduce experiments under strict inert conditions and report error margins .

Q. What computational strategies best predict Cp₂V(II)'s reactivity in catalytic C-H activation?

Methodological Answer:

- DFT Studies : Optimize ground-state geometry with B3LYP/def2-TZVP. Calculate frontier orbitals (HOMO-LUMO gap) to identify reactive sites.

- Mechanistic Probes : Simulate transition states for C-H bond cleavage using Nudged Elastic Band (NEB) methods.

- Benchmarking : Validate against experimental kinetic data (e.g., Eyring plots). Include solvent effects via COSMO model .

Q. How do steric and electronic ligand modifications impact Cp₂V(II)'s redox behavior?

Methodological Answer: Design a systematic study comparing:

- Substituted Cp Ligands : Introduce electron-withdrawing (e.g., Cp-CO₂Me) or bulky groups (e.g., Cp*).

- Electrochemical Analysis : Use cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) to measure E₁/₂ shifts.

- Correlation Analysis : Relate Hammett parameters or Tolman electronic indices to redox potentials. Control for solvent donor strength .

Q. What protocols ensure reproducibility in Cp₂V(II)-mediated small-molecule activation studies?

Methodological Answer:

- Standardized Catalytic Assays : Use fixed substrate/catalyst ratios (e.g., 100:1) and monitor turnover frequency (TOF) via GC-MS.

- In Situ Spectroscopy : Track intermediate formation with stopped-flow UV-Vis or FTIR.

- Error Reporting : Disclose batch variability in ligand purity and vanadium precursor sourcing. Follow open science practices by sharing raw data in repositories .

Methodological Guidelines

- Literature Review : Prioritize primary sources (ACS, RSC journals) over patents or reviews. Use SciFinder to identify synthesis protocols with high citation counts .

- Data Contradiction Resolution : Apply the "funnel model" to isolate variables (e.g., synthesis conditions, instrumentation) and replicate critical experiments .

- Ethical Compliance : Adhere to ACS citation guidelines for chemical data and disclose safety protocols (e.g., vanadium toxicity mitigation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.